molecular formula C10H14N4O2 B6243546 4-nitro-6-(piperidin-1-yl)pyridin-2-amine CAS No. 1692462-62-6

4-nitro-6-(piperidin-1-yl)pyridin-2-amine

Cat. No.: B6243546
CAS No.: 1692462-62-6
M. Wt: 222.24 g/mol
InChI Key: GGQXYXIVKYDSEJ-UHFFFAOYSA-N
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Description

4-nitro-6-(piperidin-1-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a nitro group at the 4-position and a piperidine ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-6-(piperidin-1-yl)pyridin-2-amine typically involves the following steps:

    Nitration of Pyridine Derivative: The starting material, a pyridine derivative, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

    Substitution with Piperidine: The nitro-substituted pyridine is then reacted with piperidine under basic conditions, often using a base such as sodium hydride or potassium carbonate, to introduce the piperidine ring at the 6-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

    Reduction: 4-amino-6-(piperidin-1-yl)pyridin-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-nitro-6-(piperidin-1-yl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the nitro group and the piperidine ring can enhance the compound’s bioactivity and pharmacokinetic properties.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 4-nitro-6-(piperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-2-aminopyridine: Lacks the piperidine ring, which may affect its biological activity and chemical reactivity.

    6-(piperidin-1-yl)pyridin-2-amine: Lacks the nitro group, which may reduce its potential as a pharmacophore.

    4-amino-6-(piperidin-1-yl)pyridin-2-amine: A reduced form of the compound, which may have different biological properties.

Uniqueness

4-nitro-6-(piperidin-1-yl)pyridin-2-amine is unique due to the presence of both the nitro group and the piperidine ring. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1692462-62-6

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

4-nitro-6-piperidin-1-ylpyridin-2-amine

InChI

InChI=1S/C10H14N4O2/c11-9-6-8(14(15)16)7-10(12-9)13-4-2-1-3-5-13/h6-7H,1-5H2,(H2,11,12)

InChI Key

GGQXYXIVKYDSEJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=CC(=N2)N)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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